1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the pH balance in the body and assists in the transport of carbon dioxide from tissues to the lungs .
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues of the enzyme . This interaction results in the inhibition of the enzyme, thereby affecting its function .
Biochemical Pathways
The inhibition of the Carbonic Anhydrase-II enzyme affects the carbon dioxide transport pathway . This pathway is responsible for the transport of carbon dioxide from tissues to the lungs. The inhibition of the enzyme can disrupt this pathway, leading to an imbalance in the pH levels in the body .
Result of Action
The result of the compound’s action is the moderate inhibition of the Carbonic Anhydrase-II enzyme . This inhibition can lead to a disruption in the carbon dioxide transport pathway, potentially affecting the pH balance in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and regioselective, often carried out in the presence of a copper(I) catalyst.
Attachment of the Piperidine Ring: The triazole derivative is then reacted with a difluoropiperidine precursor under suitable conditions to form the final compound. This step may involve nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized triazole derivatives, while substitution reactions could introduce different functional groups into the piperidine ring.
Scientific Research Applications
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazol-1-ylacetic Acid Derivatives: These compounds share the triazole ring but differ in their side chains and functional groups.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based Derivatives: These compounds have a similar triazole ring but are fused with other heterocycles.
Uniqueness
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4,4-difluoropiperidine is unique due to the presence of both the triazole and difluoropiperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,4-difluoro-1-[2-(triazol-2-yl)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4/c10-9(11)1-5-14(6-2-9)7-8-15-12-3-4-13-15/h3-4H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYRCOARRAMAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.